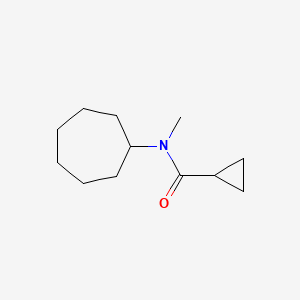
N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CAY10566, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as pyridazines, which have been shown to have a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide is not fully understood, but it is believed to act on several different pathways in the brain. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, it has been shown to modulate the activity of several different receptors in the brain, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. Additionally, it has been shown to reduce levels of the stress hormone cortisol, which may contribute to its potential as a treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide for lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors and enzymes, which makes it a useful tool for studying these pathways in detail. However, one limitation of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, it may have potential as a treatment for other neurological disorders such as epilepsy and schizophrenia. Further research is also needed to fully understand its mechanism of action and to develop more effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves several steps, including the reaction of 2-cycloheptyl-4,6-dioxo-1,2,3,4-tetrahydropyridazine with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, it has been investigated for its potential as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
N-cycloheptyl-N,1-dimethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16(11-7-5-3-4-6-8-11)14(19)12-9-10-13(18)17(2)15-12/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORPYOODDSSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)




![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)